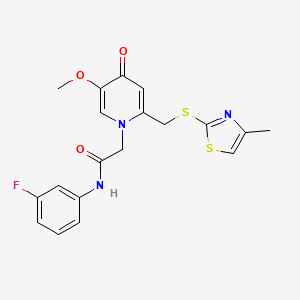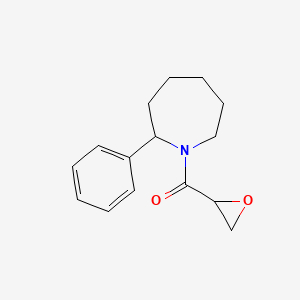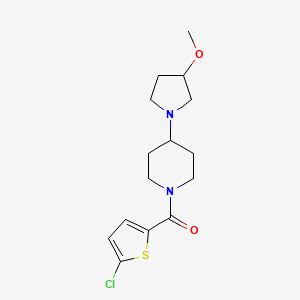
(5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug development. The compound is known for its unique structure and properties, which make it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has identified the synthesis of related compounds with potential antimicrobial activities. For example, Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest activity against bacteria and fungi. This study highlights the broader chemical family's potential for developing new antimicrobial agents, suggesting avenues for further investigation into related compounds such as (5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone (Patel, Agravat, & Shaikh, 2011).
Structural Characterization in Drug Synthesis
In the realm of drug discovery, particularly for anti-tuberculosis drugs, Eckhardt et al. (2020) reported the structural characterization of a side product in the synthesis of benzothiazinone derivatives. Such studies are crucial for understanding the synthesis pathways and optimizing the production of potential drug candidates, indicating the importance of structural characterization in the development of therapeutics (Eckhardt et al., 2020).
Discovery of Potent Antagonists
The discovery of potent antagonists for specific receptors highlights another significant area of research. Romero et al. (2012) reported on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies. Such research demonstrates the potential of (5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone and related compounds in therapeutic applications, especially in targeting specific receptors (Romero et al., 2012).
Crystal and Molecular Structure Analysis
The detailed crystal and molecular structure analysis of related compounds provides insights into their potential applications and interactions at the molecular level. For instance, Lakshminarayana et al. (2009) synthesized and characterized the crystal structure of a related compound, providing a basis for understanding the molecular interactions and designing new molecules with desired properties (Lakshminarayana et al., 2009).
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c1-20-12-6-9-18(10-12)11-4-7-17(8-5-11)15(19)13-2-3-14(16)21-13/h2-3,11-12H,4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMZWSFXTWAANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide](/img/structure/B2511685.png)

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)
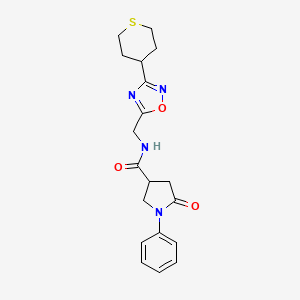
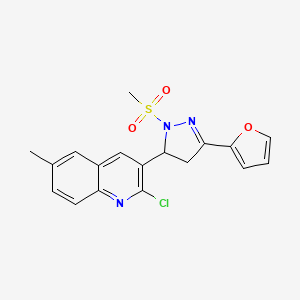
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
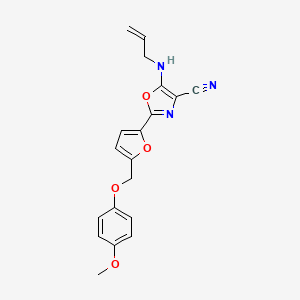
![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)

